molecular formula C9H9BrFNO B14068138 1-(3-Amino-4-fluorophenyl)-3-bromopropan-2-one

1-(3-Amino-4-fluorophenyl)-3-bromopropan-2-one

Cat. No.: B14068138
M. Wt: 246.08 g/mol
InChI Key: FJXHWVVFONLRAS-UHFFFAOYSA-N
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Description

1-(3-Amino-4-fluorophenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of an amino group, a fluorine atom, and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(3-Amino-4-fluorophenyl)-3-bromopropan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-4-fluoroaniline and 3-bromopropan-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and a catalyst to facilitate the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

1-(3-Amino-4-fluorophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions and hydrogen gas with a palladium catalyst for reduction reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with hydroxide ions results in the formation of 1-(3-Amino-4-fluorophenyl)-3-hydroxypropan-2-one.

Scientific Research Applications

1-(3-Amino-4-fluorophenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-fluorophenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The bromopropanone moiety is involved in various chemical reactions that modulate the compound’s effects.

Comparison with Similar Compounds

1-(3-Amino-4-fluorophenyl)-3-bromopropan-2-one can be compared with similar compounds such as:

    1-(3-Amino-4-chlorophenyl)-3-bromopropan-2-one: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and biological activity.

    1-(3-Amino-4-methylphenyl)-3-bromopropan-2-one:

    1-(3-Amino-4-methoxyphenyl)-3-bromopropan-2-one: The methoxy group introduces additional reactivity, making this compound useful in different synthetic applications.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

1-(3-amino-4-fluorophenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H9BrFNO/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5,12H2

InChI Key

FJXHWVVFONLRAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CBr)N)F

Origin of Product

United States

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